6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The structure of this compound includes a pyrido[3,2-d]pyrimidine core with a 3,4-dimethoxyphenyl group attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a pyrimidine derivative under acidic conditions, followed by cyclization to form the pyrido[3,2-d]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to the disruption of critical cellular processes. For example, it can inhibit tyrosine kinases and phosphodiesterases, which play key roles in cell signaling and proliferation . The compound’s ability to modulate these targets makes it effective in treating diseases like cancer and bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities but different structural features.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to the pyrimidine core, exhibiting distinct biological properties.
Pyrido[4,3-d]pyrimidine: A structural isomer with unique reactivity and applications.
Uniqueness
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxyphenyl group. This structural feature enhances its biological activity and selectivity compared to other similar compounds .
Properties
CAS No. |
897359-67-0 |
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Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H13N3O4/c1-21-11-6-3-8(7-12(11)22-2)9-4-5-10-13(16-9)14(19)18-15(20)17-10/h3-7H,1-2H3,(H2,17,18,19,20) |
InChI Key |
YPXQGSMOWNXGCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)NC(=O)NC3=O)OC |
Origin of Product |
United States |
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